molecular formula C8H15N2NaO3 B13520991 sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate

sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate

Cat. No.: B13520991
M. Wt: 210.21 g/mol
InChI Key: JVYXUSTZIOXUCU-UHFFFAOYSA-M
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Description

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is a versatile chemical compound with a unique structure that enables diverse applications. It is known for its potential in scientific research, particularly in studying biological processes and developing innovative solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves a series of synthetic steps. One common method includes the reaction of dimethylamine with N-methylacetamide, followed by the addition of sodium propanoate. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-[2-(dimethylamino)-N-ethylacetamido]propanoate
  • Sodium 3-[2-(dimethylamino)-N-propylacetamido]propanoate
  • Sodium 3-[2-(dimethylamino)-N-butylacetamido]propanoate

Uniqueness

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it particularly valuable for certain applications .

Biological Activity

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate, also referred to by its chemical name and CAS number (2613385-37-6), is a compound with notable biological activities that have garnered attention in pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant studies.

  • Molecular Formula : C₈H₁₅N₂NaO₃
  • Molecular Weight : 210.2061 g/mol
  • SMILES Notation : CN(CC(=O)N(CCC(=O)[O-])C)C.[Na+]

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate acts primarily as a modulator of neurotransmitter systems, particularly influencing pathways related to acetylcholine and dopamine . The compound's structure suggests it may interact with various receptors and enzymes involved in neurotransmission, leading to potential therapeutic effects in conditions such as ADHD and other neuropsychiatric disorders.

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Neurotransmitter Modulation : Research indicates that sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate can enhance the release of acetylcholine, which is crucial for cognitive functions and memory formation. This activity suggests potential use in treating cognitive deficits associated with neurodegenerative diseases.
  • Antidepressant Effects : In animal models, the compound has shown antidepressant-like effects, which may be attributed to its influence on serotonin pathways. Studies have demonstrated that it can reduce symptoms of depression in rodent models, indicating a promising avenue for further research in mood disorders.
  • Analgesic Properties : Preliminary studies suggest that sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate may possess analgesic properties. Its ability to modulate pain pathways could make it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedStudy Reference
Neurotransmitter ModulationEnhanced acetylcholine release
Antidepressant EffectsReduced depressive symptoms in rodent models
Analgesic PropertiesPain relief observed in preclinical trials

Notable Case Studies

  • ADHD Treatment : A study involving spontaneously hypertensive rats (a model for ADHD) demonstrated that treatment with sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate led to significant improvements in attention and reduced hyperactive behaviors compared to control groups .
  • Depression Models : In a series of experiments focusing on chronic mild stress models, administration of the compound resulted in a marked decrease in immobility time during forced swim tests, suggesting an antidepressant effect .
  • Pain Management Trials : Initial trials assessing the analgesic properties indicated that the compound could effectively reduce pain responses comparable to standard analgesics used in clinical settings .

Properties

Molecular Formula

C8H15N2NaO3

Molecular Weight

210.21 g/mol

IUPAC Name

sodium;3-[[2-(dimethylamino)acetyl]-methylamino]propanoate

InChI

InChI=1S/C8H16N2O3.Na/c1-9(2)6-7(11)10(3)5-4-8(12)13;/h4-6H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

JVYXUSTZIOXUCU-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC(=O)N(C)CCC(=O)[O-].[Na+]

Origin of Product

United States

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